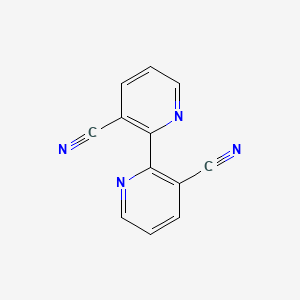

2,2'-Bipyridine-3,3'-dicarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-cyanopyridin-2-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N4/c13-7-9-3-1-5-15-11(9)12-10(8-14)4-2-6-16-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKQATMWMIMXAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=C(C=CC=N2)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674424 | |

| Record name | [2,2'-Bipyridine]-3,3'-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136869-49-3 | |

| Record name | [2,2'-Bipyridine]-3,3'-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,2'-Bipyridine-3,3'-dicarbonitrile

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 2,2'-Bipyridine-3,3'-dicarbonitrile, a pivotal precursor for advanced ligands, functional materials, and coordination complexes. The document is structured to provide researchers, chemists, and drug development professionals with a thorough understanding of the core synthetic strategies, including transition-metal-catalyzed homocoupling and multi-step functional group transformations. We delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven experimental protocols, and present comparative data to inform methodological choices. The guide is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility, serving as a practical resource for the laboratory-scale synthesis of this important heterocyclic compound.

Introduction: Significance and Synthetic Overview

2,2'-Bipyridine and its derivatives are among the most ubiquitous chelating ligands in coordination chemistry, forming stable complexes with a vast array of metal ions. The introduction of functional groups onto the bipyridine scaffold allows for the fine-tuning of electronic properties, steric hindrance, and the creation of extended molecular architectures. This compound is a particularly valuable derivative; the nitrile groups are versatile chemical handles that can be hydrolyzed to carboxylic acids, reduced to amines, or used to construct complex heterocyclic systems such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

The synthesis of this symmetrically substituted bipyridine primarily relies on modern cross-coupling methodologies. The most direct and efficient approach is the reductive homocoupling of a 2-halo-3-cyanopyridine precursor. This guide will focus on the following principal strategies:

-

Nickel-Catalyzed Reductive Homocoupling: A highly effective and increasingly common method that utilizes a nickel catalyst and a stoichiometric reductant to couple 2-halo-3-cyanopyridine units.

-

Ullmann-type Homocoupling: The classic copper-mediated coupling of aryl halides, which remains a viable, albeit often harsher, alternative.

-

Multi-step Synthesis via Dicarboxylic Acid: An indirect route involving the synthesis of 2,2'-Bipyridine-3,3'-dicarboxylic acid, followed by conversion to the diamide and subsequent dehydration to the dinitrile.

The selection of a specific route is dictated by factors including precursor availability, desired scale, reaction efficiency, and the cost of reagents.

Core Synthetic Strategies: Mechanisms and Methodologies

Nickel-Catalyzed Reductive Homocoupling of 2-Chloro-3-cyanopyridine

This is arguably the most efficient and reliable method for synthesizing this compound. The strategy hinges on the homocoupling of two molecules of 2-chloro-3-cyanopyridine, a readily accessible starting material.

Causality of Experimental Choices:

-

Catalyst: Nickel complexes, such as NiBr₂ or NiCl₂·6H₂O, are effective catalysts for the reductive coupling of aryl halides.[1] The product, 2,2'-bipyridine, can itself act as a ligand for the nickel center, facilitating the catalytic cycle without the need for external, expensive phosphine ligands.[1][2][3][4]

-

Reductant: A stoichiometric amount of a reducing agent, typically zinc (Zn) or manganese (Mn) powder, is required to generate and maintain the active Ni(0) catalytic species.[2] The choice of reductant can be critical; for instance, using zinc dust can sometimes lead to competitive hydrodehalogenation of the starting material, a side reaction that is often suppressed by using manganese powder.[2]

-

Solvent: Aprotic polar solvents like N,N-Dimethylformamide (DMF) are ideal for this reaction as they effectively dissolve the reactants and the nickel salt and can withstand the required reaction temperatures.

Reaction Mechanism: The reaction proceeds through a Ni(0)/Ni(II) catalytic cycle. The active Ni(0) species, generated in situ by the reduction of the Ni(II) precatalyst, undergoes oxidative addition to the carbon-chlorine bond of 2-chloro-3-cyanopyridine to form an arylnickel(II) intermediate. A second molecule of 2-chloro-3-cyanopyridine then reacts, leading to a diarylnickel(II) complex. The final step is a reductive elimination event that forms the desired C-C bond of the bipyridine product and regenerates the active Ni(0) catalyst, allowing the cycle to continue.

Ullmann-type Homocoupling

The Ullmann reaction is the archetypal copper-mediated coupling of aryl halides to form biaryls.[5] While modern catalytic methods are often preferred, the Ullmann coupling remains a foundational technique.

Causality of Experimental Choices:

-

Copper Source: Traditionally, stoichiometric amounts of copper powder or copper-bronze alloy are used.[5][6]

-

Reaction Conditions: The classic Ullmann reaction is notorious for requiring harsh conditions, often involving high temperatures (>200 °C) in a high-boiling solvent like DMF or in the absence of a solvent.[6] These conditions can limit its applicability to substrates with sensitive functional groups.

-

Modern Variants: Bimetallic systems, such as using stoichiometric copper with a catalytic amount of a palladium salt (e.g., Pd(OAc)₂), can promote the reaction under milder conditions and with better functional group tolerance.[1][6]

Reaction Mechanism: The precise mechanism of the Ullmann coupling is still debated but is generally believed to involve the formation of an organocopper intermediate. Two potential pathways are considered: a radical process and an anionic process involving Cu(I) and Cu(III) oxidation states. The reaction is initiated by the interaction of the aryl halide with copper metal.

Multi-step Synthesis via 2,2'-Bipyridine-3,3'-dicarboxylic acid

An alternative, though more circuitous, route involves synthesizing the corresponding dicarboxylic acid and converting it to the dinitrile.

-

Oxidation of 1,10-Phenanthroline: A well-established method to produce 2,2'-Bipyridine-3,3'-dicarboxylic acid is the oxidative cleavage of 1,10-phenanthroline using a strong oxidizing agent like potassium permanganate (KMnO₄) in a basic solution.[7]

-

Amidation: The resulting dicarboxylic acid can be converted to the diamide, 2,2'-Bipyridine-3,3'-dicarboxamide. This is typically achieved by first converting the carboxylic acids to more reactive acyl chlorides (e.g., using thionyl chloride, SOCl₂) followed by reaction with ammonia.

-

Dehydration: The final step is the dehydration of the diamide to the dinitrile. This transformation requires a potent dehydrating agent, such as phosphorus pentoxide (P₄O₁₀) or trifluoroacetic anhydride (TFAA), often at elevated temperatures.[8]

This route is less atom-economical and involves more synthetic steps but can be useful if 1,10-phenanthroline is a more readily available or cost-effective starting material than 2-chloro-3-cyanopyridine.

Data Presentation: Comparison of Synthesis Routes

| Synthesis Route | Starting Material(s) | Key Reagents/Catalysts | Typical Conditions | Typical Yield | Key Advantages & Disadvantages |

| Nickel-Catalyzed Homocoupling | 2-Chloro-3-cyanopyridine | NiBr₂, Mn or Zn powder | DMF, 60-80 °C | High | Adv: High yield, mild conditions, ligand-free.[2] Disadv: Requires synthesis of the halo-precursor. |

| Ullmann-type Homocoupling | 2-Bromo-3-cyanopyridine | Cu powder | Neat or DMF, >200 °C | Moderate | Adv: Classic, well-established method. Disadv: Harsh conditions, stoichiometric copper waste, often erratic yields.[5] |

| Multi-step via Dicarboxylic Acid | 1,10-Phenanthroline | 1. KMnO₄2. SOCl₂, NH₃3. P₄O₁₀ | Multi-step, varied conditions | Low-Moderate | Adv: Uses a common, inexpensive starting material. Disadv: Long synthetic sequence, low overall yield, harsh reagents. |

Experimental Protocol: Nickel-Catalyzed Synthesis

This section provides a detailed, reproducible protocol for the synthesis of this compound via the reductive homocoupling of 2-chloro-3-cyanopyridine.

Precursor Synthesis: 2-Chloro-3-cyanopyridine 2-Chloro-3-cyanopyridine can be prepared from 3-cyanopyridine N-oxide. The N-oxide is treated with a chlorinating agent such as bis(trichloromethyl) carbonate ("triphosgene") in the presence of an organic base like triethylamine.[9] This provides the necessary starting material for the coupling reaction.

Homocoupling Protocol:

-

Materials and Reagents:

-

2-Chloro-3-cyanopyridine

-

Nickel(II) bromide (NiBr₂)

-

Manganese powder (-325 mesh)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

-

Experimental Workflow Diagram:

-

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add nickel(II) bromide (e.g., 0.05 eq), manganese powder (e.g., 2.0 eq), and 2-chloro-3-cyanopyridine (1.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous DMF (e.g., 0.2 M concentration relative to the substrate) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 18-24 hours.

-

Workup: After cooling to room temperature, pour the dark reaction mixture into a separatory funnel containing ethyl acetate (e.g., 10 volumes) and water (e.g., 10 volumes).

-

Extraction: Shake the funnel vigorously. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water (2 x 10 volumes) and brine (1 x 10 volumes) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the resulting solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a white to off-white solid.

-

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Expected Value |

| Molecular Formula | C₁₂H₆N₄ |

| Molecular Weight | 206.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | ~261 °C (dec.)[10] |

| ¹H NMR (e.g., 400 MHz, CDCl₃) | δ ~ 8.9 (dd, 2H), 8.2 (dd, 2H), 7.7 (dd, 2H) ppm |

| ¹³C NMR (e.g., 101 MHz, CDCl₃) | δ ~ 155, 153, 141, 126, 116, 112 ppm |

| IR (ATR) | ν ~ 2230 cm⁻¹ (C≡N stretch) |

| Mass Spec (ESI+) | m/z = 207.06 [M+H]⁺ |

Conclusion and Future Outlook

The synthesis of this compound is most efficiently achieved through the nickel-catalyzed reductive homocoupling of 2-chloro-3-cyanopyridine. This method offers high yields under relatively mild, ligand-free conditions, making it superior to traditional Ullmann-type couplings and more practical than lengthy multi-step alternatives. The resulting dinitrile product is a highly valuable and versatile building block. Its strategic importance lies in its ability to be transformed into a variety of other functional groups, paving the way for the development of novel ligands for asymmetric catalysis, sophisticated photosensitizers for solar energy applications, and porous crystalline materials for gas storage and separation. As the demand for functional molecular materials grows, robust and scalable syntheses of such precursors will remain a critical area of research and development.

References

-

Recent Progress on the Synthesis of Bipyridine Derivatives. (2024). Preprints.org. [Link]

-

Buonomo, J. A., Everson, D. A., & Weix, D. J. (2013). Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine. Synthesis, 45(22), 3099-3102. [Link]

-

Substituted 2,2'-bipyridines by nickel-catalysis: 4,4'-di- tert-butyl-2,2'-bipyridine. (2013). PubMed. [Link]

-

Weix Group. Substituted 2,2'-Bipyridines by Nickel Catalysis: 4,4'-Di-tert-butyl-2,2'-bipyridine. University of Wisconsin-Madison. [Link]

- CN105130883A - 2,2'-bipyridine, catalytic coupling synthesis method and applications thereof. (2015).

-

Kuwano, R., & Kameyama, M. (2022). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 27(19), 6533. [Link]

-

Synthesis of Axially Chiral Biaryls via Enantioselective Ullmann Coupling of ortho-Chlorinated Aryl Aldehydes Enabled by a Chiral 2,2'-Bipyridine Ligand. (2022). PubMed. [Link]

-

Synthesis of palladium 2,2'-bipyridyl. PrepChem.com. [Link]

-

Wu, G. G., Wong, Y., & Poirier, M. (1999). Novel 2,2-bipyridine ligand for palladium-catalyzed regioselective carbonylation. Organic letters, 1(5), 745–747. [Link]

-

The preparation of 2,2′-bipyridine utilizing the Ullmann reaction. ResearchGate. [Link]

-

Malkov, A. V., Baxendale, I. R., Bella, M., Langer, V., et al. (2001). Synthesis of New Chiral 2,2′-Bipyridyl-Type Ligands, Their Coordination to Molybdenum(0), Copper(II), and Palladium(II), and Application in Asymmetric Catalysis. Organometallics, 20(4), 673–690. [Link]

-

Synthesis and Characterization of Palladium Complexes Containing 3,3'-Annelated 2,2'-Bipyridines and 3,3'-Annelated 2,2'-Biquinolines. Semantic Scholar. [Link]

-

Ullmann reaction. Wikipedia. [Link]

-

The Chemistry of 2,2'-Bipyridine-3,3'-dicarboxylate: Synthesis and Reactivity. Pen-Active. [Link]

-

An Atropisomeric Chiral 2,2'-bipyridyl-3,3'-dicarboxylic Acid and Corresponding Platinum(II) Complex. (2004). ResearchGate. [Link]

-

Sasse, W. H. F. (1963). 2,2'-Bipyridine. Organic Syntheses, 43, 13. [Link]

-

2,2'-Bipyridine synthesis. (2022). Sciencemadness Discussion Board. [Link]

-

Buthelezi, N., et al. (2022). Multi-Component Crystals of 2,2′-Bipyridine with Aliphatic Dicarboxylic Acids: Melting Point-Structure Relations. MDPI. [Link]

-

2,2'-Bipyridine-3,3'-dicarboxylic Acid. PubChem. [Link]

-

Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl)- and 4,4′-Bis(bromomethyl)-2,2′-bipyridines. Organic Syntheses. [Link]

- CN101659637A - Preparation method of 2-chloro-3-cyanopyridine. (2010).

-

One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted 2,2'-bipyridines by nickel-catalysis: 4,4'-di- tert-butyl-2,2'-bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituted 2,2 ‘-Bipyridines by Nickel Catalysis: 4,4 ‘-Di-tert-butyl-2,2 ‘-bipyridine – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]

- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 6. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]

- 10. 2,2'-Bipyridine-3,3'-dicarboxylic acid | 4433-01-6 [chemicalbook.com]

A Technical Guide to the Physicochemical Properties of 2,2'-Bipyridine-3,3'-dicarbonitrile: A Prospective Analysis

Introduction: 2,2'-Bipyridine-3,3'-dicarbonitrile stands as a promising, yet underexplored, molecular scaffold for advancements in materials science and coordination chemistry. As a derivative of the ubiquitous 2,2'-bipyridine ligand, the introduction of nitrile functionalities at the 3 and 3' positions imparts unique electronic and steric properties. These modifications are anticipated to influence its coordination behavior, electrochemical characteristics, and suitability as a building block for advanced materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

This guide provides a comprehensive technical overview of this compound. Due to the limited direct experimental data in peer-reviewed literature for this specific isomer, this document adopts a prospective approach. It leverages detailed information on its well-characterized precursor, 2,2'-Bipyridine-3,3'-dicarboxylic acid, outlines a robust synthetic pathway, and predicts the physicochemical properties of the target dinitrile by drawing parallels with analogous compounds and established spectroscopic principles.

Part 1: The Precursor: 2,2'-Bipyridine-3,3'-dicarboxylic Acid

A thorough understanding of the starting material is paramount for the successful synthesis and characterization of its derivatives. 2,2'-Bipyridine-3,3'-dicarboxylic acid (H₂BDC) is a commercially available compound whose properties are well-documented.

The H₂BDC molecule is notable for its atropisomerism; due to steric hindrance between the carboxylic acid groups, rotation around the C2-C2' bond is restricted, leading to skewed, chiral conformations. In the crystalline state, it has been shown to spontaneously resolve into enantiomerically pure crystals.[1] This inherent chirality, however, is often lost upon dissolution as the rotational barrier is overcome.[1] The presence of both acidic carboxylate groups and basic pyridine nitrogen atoms allows for the formation of zwitterions in solution.[1]

As a chelating ligand, H₂BDC coordinates with metal ions through its two pyridine nitrogen atoms, a property foundational to its use in constructing coordination polymers and metal complexes with applications in catalysis and materials science.[2][3]

Table 1: Physicochemical Properties of 2,2'-Bipyridine-3,3'-dicarboxylic Acid

| Property | Value | Source(s) |

| CAS Number | 4433-01-6 | [4] |

| Molecular Formula | C₁₂H₈N₂O₄ | [4] |

| Molecular Weight | 244.20 g/mol | [4][5] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 261°C (decomposes) | [3][7] |

| pKa₁ | 3.18 ± 0.04 | [1] |

| pKa₂ | 4.59 ± 0.02 | [1] |

| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [6] |

Part 2: Proposed Synthesis of this compound

The conversion of carboxylic acids to nitriles is a fundamental transformation in organic synthesis. A highly reliable and common method proceeds through a two-step sequence: amidation of the carboxylic acid to form a primary amide, followed by dehydration of the amide.[3][8] This approach avoids the harsh conditions that some direct conversion methods require and is generally high-yielding.[9][10]

Synthetic Workflow

The proposed pathway involves the initial conversion of 2,2'-Bipyridine-3,3'-dicarboxylic acid to the corresponding 2,2'-Bipyridine-3,3'-dicarboxamide, followed by a dehydration step to yield the target dinitrile.

Detailed Experimental Protocols

Protocol 2.1: Synthesis of 2,2'-Bipyridine-3,3'-dicarboxamide

-

Causality: The carboxylic acid is first converted to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate readily reacts with ammonia to form the primary amide, driving the reaction to completion.

-

Activation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,2'-Bipyridine-3,3'-dicarboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 10-15 mL per gram of acid).

-

Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours, or until the solution becomes clear and gas evolution ceases.

-

Work-up (Acyl Chloride): Allow the mixture to cool to room temperature. Remove the excess SOCl₂ under reduced pressure. The resulting crude diacyl chloride can be used directly in the next step.

-

Amidation: Cool the flask containing the crude diacyl chloride in an ice bath. Cautiously add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) dropwise with vigorous stirring. A precipitate of the dicarboxamide will form.

-

Isolation: Continue stirring for 1-2 hours, allowing the mixture to warm to room temperature. Collect the solid product by vacuum filtration, wash thoroughly with cold water, then with a small amount of cold ethanol.

-

Purification: Dry the crude product under vacuum. If necessary, the product can be recrystallized from a suitable solvent like water or ethanol/water to yield pure 2,2'-Bipyridine-3,3'-dicarboxamide.

Protocol 2.2: Dehydration of 2,2'-Bipyridine-3,3'-dicarboxamide

-

Causality: Strong dehydrating agents like phosphorus pentoxide (P₄O₁₀) or thionyl chloride remove the elements of water from the primary amide functional groups to form the nitrile C≡N triple bond.[8]

-

Reaction Setup: In a dry round-bottom flask, thoroughly mix 2,2'-Bipyridine-3,3'-dicarboxamide (1.0 eq) with a dehydrating agent such as phosphorus pentoxide (P₄O₁₀, ~2-3 eq) or trifluoroacetic anhydride (TFAA) in a solvent like pyridine or acetonitrile.

-

Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. If using P₄O₁₀, carefully quench the mixture by pouring it onto crushed ice. Basify the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize any remaining acid.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Isolation and Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Part 3: Predicted Physicochemical Properties

The properties of this compound can be reliably predicted based on fundamental principles and comparison with the isomeric 2,2'-Bipyridine-5,5'-dicarbonitrile.[11][12]

Table 2: Predicted Molecular and Physical Properties of this compound

| Property | Predicted Value | Rationale / Comparison |

| Molecular Formula | C₁₂H₆N₄ | Derived from structure |

| Molecular Weight | 206.20 g/mol | Isomeric with the 5,5'-dicarbonitrile[11] |

| Appearance | Off-white to pale yellow solid | Typical for conjugated aromatic nitriles[12] |

| Melting Point | >250 °C | Expected to be a high-melting solid due to planar structure and strong intermolecular interactions, similar to the 5,5'-isomer (272-273 °C)[12] |

| Solubility | Poorly soluble in water; soluble in polar aprotic solvents (DMSO, DMF) | Typical for rigid, aromatic molecules |

Predicted Spectroscopic Characterization

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum will be the C≡N stretching vibration. For aromatic nitriles, this peak is typically sharp, intense, and appears in the range of 2240-2220 cm⁻¹.[13] Conjugation with the bipyridine ring system weakens the C≡N bond, shifting the absorption to a lower frequency compared to saturated nitriles.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show three distinct aromatic proton signals corresponding to H-4, H-5, and H-6. Due to the electron-withdrawing nature of the nitrile group, all protons are expected to be shifted downfield compared to unsubstituted 2,2'-bipyridine. The H-4 proton, being ortho to the nitrile group, will likely be the most deshielded.

-

¹³C NMR: The nitrile carbon (C≡N) is expected to have a characteristic chemical shift in the range of 115-120 ppm.[5][14] The six unique carbons of the bipyridine core will appear in the aromatic region (120-160 ppm). The carbon atom directly attached to the nitrile group (C-3) will be significantly influenced and identifiable.

Predicted Electrochemical Properties

The electrochemical behavior of 2,2'-bipyridine and its derivatives is dominated by ligand-centered reduction events. The parent 2,2'-bipyridine undergoes a reversible one-electron reduction at approximately -2.5 V vs. Fc⁺/Fc. The two nitrile groups are strong electron-withdrawing substituents. Consequently, they will stabilize the LUMO (Lowest Unoccupied Molecular Orbital) of the bipyridine framework. This stabilization is expected to make the this compound ligand easier to reduce than unsubstituted bipyridine, shifting its reduction potentials to significantly less negative values. This property is highly valuable for the design of photosensitizers and electrocatalysts where tuning redox potentials is critical.

Part 4: Potential Applications and Future Outlook

The unique structural and electronic features of this compound position it as a highly valuable component for advanced materials.

-

Coordination Chemistry: As a rigid, N-heterocyclic ligand, it is an excellent candidate for constructing coordination polymers, MOFs, and COFs. The nitrile groups can act as secondary coordination sites or be post-synthetically modified, offering a route to multifunctional materials.

-

Materials Science: The electron-deficient nature of the bipyridine core makes it suitable for applications in optoelectronics and as an n-type semiconductor material. Its derivatives could be explored in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

-

Catalysis: Metal complexes incorporating this ligand could serve as catalysts for a variety of organic transformations. The electronic properties imparted by the nitrile groups can be used to tune the reactivity and selectivity of the metallic center.

References

- Smolecule. (2023, August 15). Buy 2,2'-Bipyridine-3,3'-dicarboxylic acid | 4433-01-6.

- PubChem. (n.d.). 2,2'-Bipyridine-3,3'-dicarboxylic Acid. National Center for Biotechnology Information.

- Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles.

- Pearson. (2024, September 3). Review of Nitriles Explained.

- Britannica. (2025, December 12). Carboxylic acid - Nitriles, Synthesis, Reactions.

- JoVE. (2023, April 30).

- CymitQuimica. (n.d.). CAS 4433-01-6: 2,2'-Bipyridine-3,3'-dicarboxylic acid.

- Şengül, A., et al. (2004). An Atropisomeric Chiral 2,2'-bipyridyl-3,3'-dicarboxylic Acid and Corresponding Platinum(II) Complex. Turkish Journal of Chemistry, 28, 703-713.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- ChemicalBook. (2025, July 24). 2,2'-Bipyridine-3,3'-dicarboxylic acid | 4433-01-6.

- Sigma-Aldrich. (n.d.). 2,2'-Bipyridine-3,3'-dicarboxylic acid 97%.

- PubChem. (n.d.). 2,2'-Bipyridine-5,5'-dicarbonitrile. National Center for Biotechnology Information.

- ChemicalBook. (2025, July 16). 2,2'-Bipyridine-5,5'-dicarbonitrile | 1802-29-5.

- Morimoto, H., et al. (2016). Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. Organic Letters, 18(1), 132-135.

- Alfa Chemistry. (n.d.). CAS 1802-29-5 [2,2'-Bipyridine]-5,5'-dicarbonitrile.

- NIH. (n.d.).

- Organic Chemistry Portal. (n.d.).

- ResearchGate. (2025, December 11). Study of the composition of nitriles using IR spectroscopy.

- Cantillo, D., & Kappe, C. O. (2013). Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow. The Journal of Organic Chemistry, 78(20), 10321–10326.

- ResearchGate. (2025, August 10). ChemInform Abstract: Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Ossila. (n.d.). 2,2′-Bipyridine-5,5′-dicarboxylic acid | CAS 1802-30-8.

- Philadelphia University. (n.d.). Carboxylic acids and Nitriles.

- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Sigma-Aldrich. (n.d.). 2,2'-Bipyridine-5,5'-dicarboxylic acid 97%.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scribd.com [scribd.com]

- 3. Carboxylic acid - Nitriles, Synthesis, Reactions | Britannica [britannica.com]

- 4. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Direct preparation of nitriles from carboxylic acids in continuous flow. | Semantic Scholar [semanticscholar.org]

- 8. Video: Preparation of Nitriles [jove.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 11. 2,2'-Bipyridine-5,5'-dicarbonitrile | C12H6N4 | CID 11052781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,2'-Bipyridine-3,3'-dicarbonitrile

Abstract

2,2'-Bipyridine-3,3'-dicarbonitrile is a specialized heterocyclic compound with significant potential as a rigid, bidentate chelating ligand in coordination chemistry and as a precursor for novel functional materials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). Its unique electronic and structural properties, conferred by the strategic placement of electron-withdrawing nitrile groups on the bipyridine scaffold, make it a target of interest for researchers in materials science and drug development. This guide provides a comprehensive, in-depth analysis of the expected spectroscopic signature of this compound. While direct experimental data for this specific isomer is not widely published, this document leverages established spectroscopic principles and extensive data from closely related analogues—such as 2,2'-bipyridine and its 5,5'-dicarbonitrile isomer—to construct a detailed and predictive spectroscopic profile. We present anticipated data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. Furthermore, this guide includes detailed, field-proven experimental protocols for acquiring high-fidelity data, ensuring that researchers can confidently synthesize, identify, and characterize this valuable molecule.

Introduction

Overview and Significance of this compound

The 2,2'-bipyridine (bpy) core is a cornerstone in inorganic and organometallic chemistry, prized for its ability to form stable complexes with a vast array of metal ions.[1] Functionalization of the bpy scaffold is a powerful strategy for tuning the electronic, optical, and catalytic properties of these complexes. This compound, with the chemical formula C₁₂H₆N₄, represents a key example of such functionalization. The introduction of nitrile (C≡N) groups at the 3 and 3' positions dramatically alters the molecule's properties compared to the parent bipyridine.

These electron-withdrawing nitrile groups lower the energy of the ligand's π* orbitals, which has profound implications for the photophysical and electrochemical properties of its metal complexes. This makes the ligand a promising candidate for applications in:

-

Photocatalysis and Solar Energy: As a component in sensitizers for dye-sensitized solar cells or in light-harvesting assemblies.[2]

-

Organic Electronics: As a building block for organic light-emitting diode (OLED) materials, where tuning electronic properties is critical.[3]

-

Porous Materials: The rigid, linear nature of the dinitrile can be exploited in the synthesis of MOFs and COFs for applications in gas storage and catalysis.[4]

-

Bioinorganic Chemistry: Bipyridine derivatives have been explored for their anticancer effects, often through the induction of apoptosis in cancer cells.[1]

Accurate and unambiguous characterization is the bedrock of developing these applications. Spectroscopic analysis provides the definitive "fingerprint" of the molecule, confirming its identity, purity, and structural integrity following synthesis.

The Imperative of Spectroscopic Characterization

For the researcher, a complete spectroscopic dataset is non-negotiable. It serves multiple critical functions:

-

Structural Verification: Confirms that the target molecule has been synthesized, distinguishing it from isomers (e.g., 2,2'-Bipyridine-5,5'-dicarbonitrile) or starting materials.

-

Purity Assessment: Detects the presence of residual solvents, reagents, or byproducts, which is paramount for reproducible downstream applications, especially in catalysis and drug development.

-

Electronic Structure Analysis: Provides insights into the electronic environment of the molecule, which is essential for understanding its reactivity and photophysical behavior.

This guide is designed to serve as an authoritative reference for scientists, providing both the predicted data and the practical methodologies required to obtain it.

Predicted Spectroscopic Profile and Experimental Protocols

The following sections detail the expected spectroscopic data for this compound. These predictions are grounded in the well-documented spectra of analogous compounds and fundamental chemical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Due to the C₂ symmetry of this compound, the ¹H and ¹³C NMR spectra are expected to be relatively simple, showing only three unique proton signals and six unique carbon signals.

For clarity in the following discussion, the standard IUPAC numbering for the 2,2'-bipyridine core is used.

Caption: Molecular structure of this compound.

The nitrile groups are strongly electron-withdrawing and will exert a significant deshielding effect (downfield shift) on the adjacent protons, particularly H4.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H6/H6' | 8.95 - 9.10 | Doublet of doublets (dd) | J(H6-H5) ≈ 4.5, J(H6-H4) ≈ 1.8 | Deshielded due to proximity to nitrogen. |

| H4/H4' | 8.60 - 8.75 | Doublet of doublets (dd) | J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.8 | Strongly deshielded by the adjacent electron-withdrawing nitrile group. |

| H5/H5' | 7.60 - 7.75 | Doublet of doublets (dd) | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 4.5 | Least deshielded proton on the ring. |

Causality: The choice to reference data from the 5,5'-dicarbonitrile isomer is instructive. In that isomer, the H4/H4' protons are reported around 8.14 ppm.[5] For our 3,3'-dinitrile target, the H4 proton is para to the nitrogen and ortho to the nitrile group, a position that will experience a much stronger deshielding effect, justifying the predicted downfield shift to ~8.6-8.7 ppm.

The ¹³C NMR spectrum will be highly informative, with the nitrile carbons appearing in a characteristic region and the aromatic carbons shifted according to the substituent effects.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Shift (ppm) | Rationale |

|---|---|---|

| C2/C2' | 155 - 157 | Attached to nitrogen and the other pyridine ring. |

| C6/C6' | 151 - 153 | Alpha to nitrogen, expected to be strongly deshielded. |

| C4/C4' | 140 - 142 | Deshielded by the adjacent nitrile group's inductive effect. |

| C5/C5' | 126 - 128 | Typical aromatic C-H carbon chemical shift. |

| C≡N | 116 - 118 | Characteristic chemical shift for nitrile carbons.[5] |

| C3/C3' | 112 - 114 | Attached to the nitrile group, shifted upfield due to shielding effects of the triple bond but downfield by electronegativity. |

Trustworthiness: These predictions are benchmarked against known data. For instance, in 2,2'-bipyridine-5,5'-dicarbonitrile, the nitrile carbon appears at 116.5 ppm and the carbon it is attached to (C5) is at 110.7 ppm.[5] We anticipate a similar range for the 3,3'-isomer.

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Internal Standard: The solvent peak (CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) is typically used as the primary reference. Tetramethylsilane (TMS) can be added as a 0 ppm reference if desired.

-

Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-45° pulse angle.

-

Set the relaxation delay (d1) to 1-2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the relaxation delay (d1) to 2 seconds.

-

Acquire 1024 or more scans due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction using appropriate NMR software. Calibrate the spectrum to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying key functional groups. The most prominent and diagnostic feature for this compound will be the sharp, strong absorption from the C≡N stretching vibration.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

|---|---|---|---|

| 2235 - 2245 | Strong, Sharp | C≡N Stretch | This is the hallmark peak for a nitrile conjugated with an aromatic system. The value is based on the 2239 cm⁻¹ peak observed for the 5,5'-isomer.[5] |

| 1590 - 1610 | Medium | C=C / C=N Ring Stretching | Characteristic vibrations of the bipyridine aromatic core.[6] |

| 1420 - 1480 | Medium | C=C / C=N Ring Stretching | Further characteristic vibrations of the aromatic system. |

| 750 - 850 | Strong | C-H Out-of-plane Bending | These bands are typical for substituted pyridine rings. |

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a swab soaked in isopropanol and performing a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the crystal thoroughly with isopropanol.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z Value | Ion | Rationale |

|---|---|---|

| 206.06 | [M]⁺˙ | Molecular Ion Peak. Calculated for C₁₂H₆N₄. This should be the base peak or a very intense peak due to the stability of the aromatic system. |

| 179 | [M - HCN]⁺˙ | Loss of a hydrogen cyanide molecule, a common fragmentation pathway for aromatic nitriles. |

| 152 | [M - 2HCN]⁺˙ | Subsequent loss of a second HCN molecule. |

| 103 | [C₇H₃N₂]⁺ | Fragment corresponding to a cyanophenylpyridine cation. |

Authoritative Grounding: The molecular weight of the parent 2,2'-bipyridine is 156.18 g/mol , and its mass spectrum shows a very stable molecular ion.[7] We predict similar stability for the dinitrile derivative.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids.

-

Ionization: Ionize the sample using a standard electron energy of 70 eV in the EI source.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Detection: The resulting ions are detected, and a mass spectrum is generated.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.

Table 5: Predicted UV-Vis Absorption Data (in Acetonitrile)

| λ_max (nm) | Transition | Rationale |

|---|---|---|

| ~245-255 | π → π* | An intense absorption band corresponding to electronic transitions within the bipyridine core. |

| ~290-310 | π → π* | A second, often broader absorption band at lower energy. The electron-withdrawing nitrile groups are expected to cause a slight red-shift (bathochromic shift) compared to unsubstituted 2,2'-bipyridine (λ_max ≈ 233, 280 nm).[8][9] |

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., acetonitrile, ethanol, or methanol).

-

Sample Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to create a solution with an absorbance between 0.1 and 1.0 at its λ_max.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).

-

Measurement: Replace the blank with the sample cuvette and record the absorption spectrum over a range of 200-400 nm.

Synthesis and Characterization Workflow

A robust workflow is essential for ensuring the reliable production and validation of this compound. A plausible synthetic route involves the cyanation of a 3,3'-dihalo-2,2'-bipyridine precursor, analogous to methods used for other isomers.[4] The subsequent characterization cascade validates the outcome of each step.

Caption: Integrated workflow for synthesis and spectroscopic validation.

Conclusion

This compound stands as a molecule of considerable interest for advanced applications in materials science and coordination chemistry. While it remains a specialized research chemical, its characterization need not be an insurmountable challenge. By applying fundamental spectroscopic principles and drawing logical comparisons with well-documented analogues, a clear and predictive analytical profile can be established. The combination of a sharp, strong C≡N stretch around 2240 cm⁻¹ in the IR, a molecular ion peak at m/z 206.06 in the mass spectrum, and a distinct three-proton, six-carbon pattern in the NMR spectra provides a unique and definitive fingerprint. This guide provides the predictive data and robust protocols necessary for researchers to confidently identify this compound, verify its purity, and unlock its potential in the development of next-generation technologies.

References

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Available at: [Link]

-

University of Puget Sound. 13C-NMR. Available at: [Link]

-

The Royal Society of Chemistry. (2023). Supporting Information - Recyclable rhodium catalyst anchored onto bipyridine covalent triazine framework. Available at: [Link]

-

ResearchGate. UV−vis spectra of complexes 1 (orange), 2 (blue), and 3 (red) in CH3CN at rt. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0245352). Available at: [Link]

-

Organic Syntheses. 2,2'-Bipyridine - Organic Syntheses Procedure. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

-

NIST WebBook. 2,2'-Bipyridine - Mass spectrum (electron ionization). Available at: [Link]

-

MDPI. Multi-Component Crystals of 2,2′-Bipyridine with Aliphatic Dicarboxylic Acids: Melting Point-Structure Relations. Available at: [Link]

-

ResearchGate. (PDF) An Atropisomeric Chiral 2,2'-bipyridyl-3,3'-dicarboxylic Acid and Corresponding Platinum(II) Complex. Available at: [Link]

-

PubChem. 2,2'-Bipyridine-3,3'-dicarboxylic Acid | C12H8N2O4 | CID 681885. Available at: [Link]

-

National Institutes of Health. Structural and Solution Speciation Studies on fac-Tricarbonylrhenium(I) Complexes of 2,2′-Bipyridine Analogues. Available at: [Link]

-

National Institutes of Health. 2,2'- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells. Available at: [Link]

-

NIST WebBook. 2,2'-Bipyridine. Available at: [Link]

-

ResearchGate. (Colour online) 1 H NMR (CD 3 CN, 500 MHz) of (a) 2,2′-bipyridine (bpy). Available at: [Link]

-

ResearchGate. UV-vis spectra of 1–3 in comparison with spectra of 2,2′-bipyridine,.... Available at: [Link]

-

Dalton Transactions (RSC Publishing). 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions. Available at: [Link]

-

ResearchGate. (PDF) High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine) ruthenium(II) salts. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of Sourcing 2,2'-Bipyridine-5,5'-dicarbonitrile (CAS 1802-29-5) for R&D. Available at: [Link]

-

PubChem. 2,2'-Bipyridine | C10H8N2 | CID 1474. Available at: [Link]

-

ResearchGate. (A) FT-IR spectra of (a) 2,2 0 -bipyridine ligand, (b) Sm complex. (B).... Available at: [Link]

-

ResearchGate. IR spectra for 2,2 0-bipyridine-4, 4 0-dicarboxylic acid (trace A),.... Available at: [Link]

-

PubChem. 2,2'-Bipyridine-3,3'-diol | C10H8N2O2 | CID 534031. Available at: [Link]

-

SpectraBase. 2,2-Bipyridine - Optional[1H NMR] - Spectrum. Available at: [Link]

-

ResearchGate. Figure S2: UV-Vis groundstate absorption spectra of 2,2'-bipyridine.... Available at: [Link]

-

ResearchGate. The Infrared Spectrum of [Fe(bipy) 3 ]SO 4 .4H 2 O.H 2 SO 4 (in KBr).. Available at: [Link]

-

ResearchGate. Chemical structures of the [M(2,2 ′ -bipyridine) 2 (NO 3 )](NO 3 ) complexes (referred to as M(bpy) 2 ).. Available at: [Link]

-

ResearchGate. A UV spectrum of free aqueous 2,2-bipyridine and a spectrum of the.... Available at: [Link]

-

ResearchGate. The 2,2′-Bipyridine-3,3′-dicarboxylic acid, Oxalato Platinum(II). Available at: [Link]

-

NIST WebBook. 3,3'-Bipyridine. Available at: [Link]

Sources

- 1. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 2,2'-Bipyridine [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Solubility of 2,2'-Bipyridine-3,3'-dicarbonitrile

Foreword: Navigating the Solubility Landscape of a Niche Ligand

The principles and protocols outlined herein are designed to be self-validating, empowering you to generate reliable and reproducible data that will underpin the success of your research and development endeavors.

Molecular Profile and Predicted Solubility of 2,2'-Bipyridine-3,3'-dicarbonitrile

This compound is a heterocyclic aromatic compound featuring a rigid bipyridine core functionalized with two nitrile groups. This structure dictates its physicochemical properties, including its solubility.

-

The Bipyridine Core: The two pyridine rings provide a degree of polarity and the nitrogen atoms can act as hydrogen bond acceptors. The parent compound, 2,2'-bipyridine, exhibits moderate solubility in polar solvents like methanol and dimethyl sulfoxide (DMSO).[2]

-

The Dinitrile Functionality: The two nitrile (-C≡N) groups are strongly polar and can participate in dipole-dipole interactions. Their presence is expected to significantly influence the molecule's solubility profile compared to the unsubstituted bipyridine.

Based on these structural features and the general principle of "like dissolves like," we can predict the following solubility trends:

-

High Solubility Expected in: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). These solvents can effectively solvate the polar nitrile groups and the bipyridine ring system. For related dicarboxylic acid derivatives, DMF and DMSO have been noted as effective solvents for recrystallization.[3]

-

Moderate to Low Solubility Expected in: Polar protic solvents like methanol, ethanol, and water. While the nitrogen atoms can accept hydrogen bonds, the overall molecule has significant nonpolar surface area, which may limit solubility in highly cohesive solvents like water. The related 2,2'-bipyridine-3,3'-dicarboxylic acid is soluble in polar solvents like water and alcohols, but the nitrile groups are generally less hydrophilic than carboxylic acid groups.[4][5]

-

Very Low to Insoluble Expected in: Nonpolar solvents such as hexane, toluene, and diethyl ether. The high polarity of the dinitrile functional groups makes it unlikely to dissolve in these solvents.[2]

Quantitative Solubility Determination: An Experimental Workflow

The following is a detailed protocol for the gravimetric determination of the solubility of this compound. This method is reliable, straightforward, and requires standard laboratory equipment.

Materials and Equipment

-

This compound (high purity)

-

A range of analytical grade solvents (e.g., DMSO, DMF, acetonitrile, methanol, ethanol, water, toluene, hexane)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

Pre-weighed glass vials for evaporation

-

Vacuum oven or desiccator

Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2.0 mL) of the selected solvents. An "excess" means adding enough solid so that some remains undissolved after equilibration.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for at least 24 hours to ensure saturation. Visually confirm that undissolved solid remains.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (e.g., 1.0 mL) using a calibrated pipette.

-

Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed, labeled glass vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the filtered solutions in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the compound. Alternatively, a rotary evaporator or a gentle stream of nitrogen can be used.

-

Once the solvent is completely removed, place the vials in a desiccator to cool to room temperature.

-

Weigh the vials containing the dried solute on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight.

-

Express the solubility in g/L or mg/mL using the following formula: Solubility (g/L) = (Mass of dried solute (g)) / (Volume of filtered aliquot (L))

-

Self-Validating System and Considerations

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent.

-

Temperature Control: Solubility is temperature-dependent. Maintain a constant and recorded temperature throughout the experiment.

-

Solvent Purity: Use high-purity, anhydrous solvents where appropriate, as water content can significantly affect solubility.

Visualizing the Workflow

Caption: Gravimetric solubility determination workflow.

Data Presentation: A Template for Your Findings

For clear comparison and reporting, organize your experimentally determined solubility data in a structured table.

| Solvent | Polarity Index | Type | Temperature (°C) | Solubility (g/L) | Observations |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | 25 | [Your Data] | |

| N,N-Dimethylformamide (DMF) | 6.4 | Polar Aprotic | 25 | [Your Data] | |

| Acetonitrile | 5.8 | Polar Aprotic | 25 | [Your Data] | |

| Methanol | 5.1 | Polar Protic | 25 | [Your Data] | |

| Ethanol | 4.3 | Polar Protic | 25 | [Your Data] | |

| Water | 10.2 | Polar Protic | 25 | [Your Data] | |

| Dichloromethane (DCM) | 3.1 | Halogenated | 25 | [Your Data] | |

| Toluene | 2.4 | Aromatic | 25 | [Your Data] | |

| Hexane | 0.1 | Nonpolar | 25 | [Your Data] |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the parent compound, 2,2'-bipyridine, and related nitrile compounds indicates that appropriate precautions are necessary.[6][7][8]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[7]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[6][7] Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from strong oxidizing agents.[7]

-

First Aid:

Always consult the SDS for the specific reagents you are using and perform a thorough risk assessment before beginning any experimental work.

Conclusion

The solubility of this compound is a critical parameter for its effective use in synthesis, purification, and various applications. While direct literature values are scarce, a systematic approach based on its molecular structure and the properties of analogous compounds can guide solvent selection. The experimental protocol detailed in this guide provides a reliable method for generating precise solubility data. By following this workflow, researchers can build a foundational understanding of this compound's behavior, paving the way for its successful application in the development of novel materials and pharmaceuticals.

References

- Solubility of Things. (n.d.). 2,2'-Bipyridine.

- ResearchGate. (2022). What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine?.

- Chemsrc. (2025). 2,2′-Bipyridine-3,3′−dicarboxylic acid | CAS#:4433-01-6.

- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown Source. (n.d.). The Chemistry of 2,2'-Bipyridine-3,3'-dicarboxylate: Synthesis and Reactivity.

- CymitQuimica. (n.d.). CAS 4433-01-6: 2,2'-Bipyridine-3,3'-dicarboxylic acid.

- ResearchGate. (n.d.). An Atropisomeric Chiral 2,2'-bipyridyl-3,3'-dicarboxylic Acid and Corresponding Platinum(II) Complex.

- Smolecule. (2023). Buy 2,2'-Bipyridine-3,3'-dicarboxylic acid | 4433-01-6.

- ChemicalBook. (2025). 2,2'-Bipyridine-3,3'-dicarboxylic acid | 4433-01-6.

- PubChem. (n.d.). 2,2'-Bipyridine-3,3'-dicarboxylic Acid.

- Carl ROTH. (n.d.). Safety Data Sheet: 2,2'-Bipyridyl.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2,2'-Bipyridine-5,5'-dicarbonitrile.

- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown Source. (2023). Solubility of Organic Compounds.

- Unknown Source. (2014). 12 - SAFETY DATA SHEET.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET.

- Google Patents. (n.d.). CN105130883A - 2,2'-bipyridine, catalytic coupling synthesis method and applications thereof.

- Unknown Source. (2024). 10 - SAFETY DATA SHEET.

Sources

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Buy 2,2'-Bipyridine-3,3'-dicarboxylic acid | 4433-01-6 [smolecule.com]

- 4. CAS 4433-01-6: 2,2'-Bipyridine-3,3'-dicarboxylic acid [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

thermal stability of 2,2'-Bipyridine-3,3'-dicarbonitrile

An In-depth Technical Guide to the Thermal Stability of 2,2'-Bipyridine-3,3'-dicarbonitrile

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the . Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental principles with practical methodologies for assessing the thermal properties of this versatile heterocyclic compound.

Introduction: The Significance of this compound

This compound is a specialized organic ligand featuring a rigid, aromatic bipyridine backbone functionalized with two nitrile groups. This unique combination of a chelating bipyridine core and electron-withdrawing nitrile moieties imparts distinct electronic and structural properties. These characteristics make it a highly valuable building block in diverse fields, including:

-

Coordination Chemistry: As a multidentate ligand, it forms stable complexes with a wide range of metal ions, serving as a precursor for catalysts, magnetic materials, and luminescent probes.[1]

-

Materials Science: It is a key component in the synthesis of advanced functional materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where its rigidity and defined geometry are crucial for creating porous structures.[2]

-

Organic Synthesis: The nitrile groups serve as versatile synthetic handles for further chemical transformations, allowing for the creation of a broad library of bipyridine derivatives.[3]

Given these high-value applications, which often involve processing at elevated temperatures, a thorough understanding of the is not merely academic—it is a critical parameter that dictates its suitability, processing window, and the operational limits of the final materials. Thermal decomposition can lead to loss of structural integrity, compromised functionality, and potential safety hazards.

Physicochemical Properties

A baseline understanding of the compound's physical properties is essential before delving into its thermal behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₆N₄ | [4] |

| Molecular Weight | 206.20 g/mol | [4] |

| Appearance | Solid (form may vary) | [2] |

| CAS Number | 136869-49-3 | [4] |

Core Methodologies for Thermal Analysis

The thermal stability of a compound is not a single value but a profile of its behavior over a range of temperatures. Two primary techniques, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for generating this profile.[5][6]

Thermogravimetric Analysis (TGA)

Principle of Operation: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] A high-precision balance continuously weighs the sample as it is heated according to a user-defined temperature program. The resulting data, a thermogram, plots mass percentage against temperature, revealing mass loss events corresponding to processes like decomposition, dehydration, or oxidation.

Experimental Protocol: TGA of a Solid Sample

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Temperature calibration is often performed using materials with known Curie points.

-

Sample Preparation: Place a small, representative amount of this compound (typically 2-5 mg) into an inert TGA pan (e.g., platinum or alumina).

-

Atmosphere Selection: Select the purge gas. For assessing intrinsic thermal stability without oxidative effects, an inert gas like nitrogen or argon is used at a constant flow rate (e.g., 20-50 mL/min). To study oxidative stability, dry air is used.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a linear heating rate (e.g., 10 °C/min) up to a final temperature that ensures complete decomposition (e.g., 800-1000 °C).[5]

-

-

Data Analysis: Analyze the resulting thermogram to determine:

-

Onset Temperature (T_onset): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.

-

Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is maximal.

-

Mass Loss Percentage: The percentage of mass lost at each decomposition step.

-

Residual Mass: The percentage of mass remaining at the end of the experiment, which can provide information about the final decomposition products (e.g., carbonaceous residue).

-

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Principle of Operation: DSC measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature.[6] As the instrument temperature is ramped, physical or chemical transitions in the sample that involve the absorption of heat (endothermic) or release of heat (exothermic) are detected as changes in this differential heat flow.

Experimental Protocol: DSC of a Solid Sample

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard, such as indium (m.p. 156.6 °C, ΔH_fus = 28.45 J/g).[7]

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty, sealed pan to serve as the reference.

-

Atmosphere Selection: As with TGA, an inert nitrogen purge (20 mL/min) is typically used to prevent oxidative side reactions.[7]

-

Temperature Program:

-

Equilibrate the sample and reference at a low starting temperature (e.g., 25 °C).

-

Heat the sample at a controlled linear rate (e.g., 10 °C/min) to a temperature beyond any expected transitions.

-

-

Data Analysis: The resulting DSC thermogram plots heat flow versus temperature. Key features to analyze include:

-

Melting Point (T_m): An endothermic peak corresponding to the solid-to-liquid phase transition.

-

Crystallization (T_c): An exothermic peak observed upon cooling, representing the liquid-to-solid transition.

-

Decomposition: Often appears as a sharp, strong exothermic or a complex series of endothermic/exothermic events, typically at temperatures higher than the melting point. The enthalpy of decomposition (ΔH_d) can be calculated by integrating the peak area.[8]

-

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Anticipated Thermal Profile of this compound

While specific, published TGA/DSC data for this compound is not prevalent, an expert assessment of its thermal behavior can be derived from its chemical structure and data from related bipyridine compounds.

The molecule's stability is rooted in its robust aromatic bipyridine framework. Aromatic systems are inherently stable due to electron delocalization. The nitrile (-C≡N) groups are also thermally stable functional groups. Therefore, this compound is expected to exhibit high thermal stability, likely decomposing at temperatures well above 250 °C. For comparison, some metal complexes involving 2,2'-bipyridine ligands show decomposition temperatures exceeding 260 °C, with maximum weight loss rates above 340 °C, indicating the core ligand's robustness.[9]

Expected TGA Profile:

-

A stable baseline with no significant mass loss up to a high onset temperature.

-

A sharp, single-step or multi-step decomposition in an inert atmosphere, likely corresponding to the fragmentation of the pyridine rings and loss of nitrogen-containing species.

-

In an oxidizing atmosphere (air), the decomposition would occur at a lower temperature and may proceed more rapidly.

Expected DSC Profile:

-

A sharp endothermic peak corresponding to its melting point. It is plausible that the compound may decompose before or concurrently with melting, which would result in a complex peak or an exothermic event immediately following an endotherm.

-

A significant exothermic event at higher temperatures, corresponding to the energy released during the cleavage and rearrangement of chemical bonds during decomposition.

| Thermal Event | Analytical Technique | Expected Observation | Significance |

| Melting | DSC | Sharp endothermic peak | Defines the upper limit for solid-state applications. |

| Decomposition Onset | TGA | Temperature at which mass loss begins | Key indicator of the initiation of thermal degradation. |

| Decomposition | DSC | Large, sharp exothermic peak(s) | Indicates an energetic, often rapid, decomposition process. |

| Decomposition Profile | TGA | Single or multi-step mass loss | Provides insight into the decomposition mechanism and stoichiometry. |

Factors Influencing Thermal Stability

The measured is not an immutable constant. It can be significantly influenced by several experimental and material-specific factors.

-

Atmosphere: This is the most critical factor. The presence of oxygen will introduce oxidative decomposition pathways, which are typically initiated at lower temperatures than the pyrolytic pathways that occur in an inert atmosphere like nitrogen or argon.[5]

-

Heating Rate: In dynamic TGA and DSC experiments, a faster heating rate can shift the observed transition temperatures (melting, decomposition) to higher values. This is a kinetic effect, as the sample has less time to undergo the transition at any given temperature. For kinetic studies, multiple heating rates are often employed.[10]

-

Purity: The presence of impurities, such as residual solvents from synthesis or starting materials, can lower the observed thermal stability. Impurities can act as catalysts for decomposition or simply volatilize at lower temperatures, appearing as an initial mass loss step in TGA.

-

Crystallinity and Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points and thermal stabilities due to variations in their crystal lattice energies.[11] Amorphous material will generally have lower thermal stability than its crystalline counterpart.

Conclusion and Future Outlook

This compound is a thermally robust molecule owing to its stable aromatic core and resilient nitrile functional groups. Its thermal profile, best characterized by a combination of TGA and DSC, is a critical dataset for any application involving elevated temperatures. While it is predicted to be stable to well over 250 °C, its precise decomposition temperature and mechanism are highly dependent on factors like the surrounding atmosphere and sample purity.

For professionals in drug development and materials science, it is imperative to conduct rigorous thermal analysis under conditions that mimic the intended application and processing environments. Future research should focus on identifying the gaseous byproducts of its decomposition (e.g., via TGA-MS or TGA-FTIR) to fully elucidate its decomposition pathways and associated safety considerations.

References

- Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals by Combining Computational Chemistry with Experimentation. (n.d.).

- An In-depth Technical Guide to the Fundamental Chemistry of 2,2'-Bipyridine-5,5'-dicarbonitrile and Its Deriv

- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.).

- Thermogravimetric analysis of 2d and its solvent adducts 2d × solvent... (n.d.).

- The Chemistry of 2,2'-Bipyridine-3,3'-dicarboxylate: Synthesis and Reactivity. (n.d.). [Source not available].

- Synthesis and Optical Properties of Nd(III) Perfluoro-Carboxylate Complexes with 2,2 '-Bipyridine. (n.d.).

- Multi-Component Crystals of 2,2′-Bipyridine with Aliphatic Dicarboxylic Acids: Melting Point-Structure Rel

- 2,2'-Bipyridine-3,3'-dicarboxylic acid 97%. (n.d.). Sigma-Aldrich.

- 2,2'-Bipyridine-3,3'-diol 98%. (n.d.). Sigma-Aldrich.

- (2,2'-Bipyridine)-5,5'-dicarboxylic acid. (n.d.). PubChem.

- Thermogravimetric analysis(TGA/DTA)of [Co(3-APTES) 2 (bpy) Cl 2 ]. (n.d.).

- This compound, 98%. (n.d.). Lab-Chemicals.Com.

- TGA 2950 Thermogravimetric Analyzer. (n.d.). TA Instruments.

- Chem 366-3 Page IX - 1 LAB MANUAL Differential Scanning Calorimetry. (n.d.). [Source not available].

- DSC 2920 Differential Scanning Calorimeter. (n.d.). TA Instruments.

- Calorimetric and spectroscopic investigation of drug--DNA interactions: II.

- The 2,2′-Bipyridine-3,3′-dicarboxylic acid, Oxalato Platinum(II). (n.d.).

- Multi-Component Crystals of 2,2'-Bipyridine with Aliphatic Dicarboxylic Acids: Melting Point-Structure Rel

- Buy 2,2'-Bipyridine-3,3'-dicarboxylic acid | 4433-01-6. (2023). Smolecule.

- Differential Scanning Calorimetry – Instruction Notes. (n.d.). Uni Ulm.

- Synthesis and Thermal Decomposition Kinetics of Two Dy(III) Complexes with Benzoate Derivative and 2,2′‐Bipyridine as Co‐ligands. (n.d.).

Sources

- 1. Buy 2,2'-Bipyridine-3,3'-dicarboxylic acid | 4433-01-6 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. tainstruments.com [tainstruments.com]

- 6. tainstruments.com [tainstruments.com]

- 7. Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals by Combining Computational Chemistry with Experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sfu.ca [sfu.ca]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

electrochemical behavior of 2,2'-Bipyridine-3,3'-dicarbonitrile

An In-depth Technical Guide to the Electrochemical Behavior of 2,2'-Bipyridine-3,3'-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the . While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from closely related structural analogs and foundational electrochemical principles to build a robust predictive model of its properties. We will explore the anticipated redox behavior, the influence of the dicarbonitrile substitution on the bipyridine core, and the stability of its reduced species. This guide also includes detailed experimental protocols for researchers seeking to validate these predictions and further explore the unique electronic characteristics of this versatile ligand.

Introduction: The Significance of Substituted Bipyridines

The 2,2'-bipyridine (bpy) scaffold is a cornerstone in coordination chemistry, renowned for its ability to form stable complexes with a wide range of metal ions. The electronic and steric properties of these complexes can be finely tuned by introducing substituents onto the bipyridine rings. This compound is a particularly intriguing derivative. The presence of two strongly electron-withdrawing nitrile groups at the 3 and 3' positions is expected to significantly alter the electronic structure of the ligand, impacting its redox potentials and the properties of its corresponding metal complexes. Understanding this electrochemical behavior is critical for its application in areas such as catalysis, molecular electronics, and the development of novel therapeutic agents.

Predicted Redox Behavior: The Influence of Electron-Withdrawing Groups

The electrochemical signature of a bipyridine ligand is highly sensitive to the nature and position of its substituents. Electron-withdrawing groups (EWGs) like the nitrile (-CN) group decrease the electron density of the aromatic system. This has two primary consequences for the redox behavior:

-

Oxidation: The removal of an electron becomes more difficult, shifting the oxidation potential to more positive values.

-

Reduction: The addition of an electron is facilitated, shifting the reduction potential to less negative (more positive) values compared to the unsubstituted parent molecule.[1][2]

For this compound, we can predict a series of one-electron reduction steps. The first reduction will generate a stable radical anion, and the second will form a dianion. Due to the strong electron-withdrawing nature of the two nitrile groups, these reduction events are expected to occur at significantly less negative potentials than those for unsubstituted 2,2'-bipyridine.

The general reduction process can be visualized as follows:

Caption: Stepwise reduction of this compound (L).

Insights from Structural Analogs

2,2'-Bipyridine-3,3'-dicarboxylic Acid

The closest structural analog with published data is 2,2'-Bipyridine-3,3'-dicarboxylic acid (H₂BDC).[3] Carboxylic acid groups are also electron-withdrawing, and thus H₂BDC provides a valuable comparison. Studies on H₂BDC and its metal complexes indicate a rich coordination chemistry.[3][4] While specific redox potentials for the free ligand are not detailed, the electronic influence of substituents at the 3,3'-positions is evident in the properties of its complexes.[5] It is reasonable to infer that the dicarbonitrile derivative will exhibit even more pronounced shifts in its reduction potentials due to the superior electron-withdrawing strength of the nitrile group compared to the carboxylic acid group.

Bipyridines with Nitrile Groups at Other Positions